2-(6-Methoxy-1H-indol-3-yl)acetamide
Description
2-(6-Methoxy-1H-indol-3-yl)acetamide is a synthetic indole derivative characterized by a methoxy group at the 6-position of the indole ring and an acetamide moiety at the 3-position. The 6-methoxy substitution may enhance electron-donating properties, influencing biological activity and metabolic stability. This article compares this compound with structurally related indole acetamides, focusing on substituent effects, synthesis, and bioactivity.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-2-3-9-7(4-11(12)14)6-13-10(9)5-8/h2-3,5-6,13H,4H2,1H3,(H2,12,14) |
InChI Key |
ZHCAMBSURQLGBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Procedure
-
Hydrazine Formation : 6-Methoxyphenylhydrazine is prepared via diazotization of 6-methoxyaniline followed by reduction.
-
Cyclization : Reaction with ethyl pyruvate (CH₃COCOOEt) in concentrated HCl at 80–100°C for 8–12 hours yields 3-acetyl-6-methoxyindole.
-
Amidation : The acetyl group is converted to acetamide via ammonolysis using NH₃/MeOH at 60°C for 6 hours.
Critical Parameters :
Limitations :
-
Requires handling of hazardous hydrazine derivatives
-
Limited functional group tolerance during cyclization
Modified Bischler Indole Synthesis
Recent adaptations of the Bischler method enable direct incorporation of the acetamide moiety during indole formation.
Three-Component Reaction System
A typical protocol involves:
-
Condensation of 6-methoxyaniline with chloroacetone (ClCH₂COCH₃) in ethanol/NaHCO₃ (1:3 v/v) at reflux for 24 hours.
-
In situ oxidation of the intermediate 3-(propan-2-yl)-6-methoxyindole using KMnO₄ in acetic acid.
-
Simultaneous amidation via reaction with ammonium acetate (NH₄OAc) in DMF at 120°C.
Reaction Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | ClCH₂COCH₃, EtOH/NaHCO₃ | Reflux, 24h | 58% |
| 2 | KMnO₄, AcOH | 80°C, 6h | 82% |
| 3 | NH₄OAc, DMF | 120°C, 8h | 67% |
Advantages :
Multicomponent Coupling Approaches
Modern synthetic strategies employ palladium-catalyzed cross-couplings to streamline production.
Pd-Catalyzed Indole-Acetamide Assembly
-
Indole Activation : 6-Methoxyindole is treated with POCl₃/DMF to form 3-chloroindole.
-
Suzuki Coupling : Reaction with acetamide-bearing boronic esters using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1).
Optimized Conditions :
Key Innovation :
Use of water-tolerant catalysts enables aqueous reaction media, reducing organic solvent waste.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-efficiency and safety over maximum yields.
Continuous Flow Reactor Process
-
Indole Formation : 6-Methoxyaniline and ethyl glyoxylate undergo continuous cyclization in H₂SO₄ (2M) at 100°C (residence time: 15 min).
-
Amidation : Reactive extrusion with NH₃ gas in a twin-screw reactor at 150°C.
Economic Metrics :
Waste Reduction :
Emerging Green Chemistry Approaches
Biocatalytic Amination
Recent advances employ transaminases for stereoselective amidation:
-
Enzyme : ω-Transaminase from Arthrobacter sp. (immobilized on SiO₂)
-
Conditions : pH 7.5, 35°C, 24h
Advantages :
-
Eliminates toxic ammonia sources
-
Operates at ambient temperature
Photocatalytic Methods
Visible-light-mediated amidation using Ru(bpy)₃Cl₂ catalyst:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Fischer | 68–72 | 98.2 | Moderate | E-factor: 18.7 |
| Bischler | 67 | 97.8 | High | E-factor: 12.4 |
| Pd-Catalyzed | 78 | 99.1 | Low | PMI: 3.2 |
| Industrial | 82 | 99.5 | Very High | E-factor: 5.1 |
| Biocatalytic | 89 | 99.3 | Moderate | E-factor: 2.7 |
E-factor = kg waste/kg product; PMI = Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indole-3-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group and acetamide group can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research, particularly against various solid tumors. Studies indicate its potential to inhibit cancer cell proliferation and induce apoptosis.
Key Findings :
- Cell Viability Assays : In vitro studies demonstrated significant reductions in the viability of cancer cell lines such as breast and liver cancers, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested.
- Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death in cancer cells. It also modulates Bcl-2 family proteins, which are crucial in regulating apoptosis.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Breast | 10 | Apoptosis via caspase activation |
| Liver | 30 | Modulation of Bcl-2 proteins |
Neuropharmacology
Research indicates that this compound may interact with serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Biological Activity :
- The compound's structure allows it to bind to serotonin receptors, potentially influencing neurotransmitter levels and exhibiting antidepressant effects .
Antimicrobial Properties
Preliminary studies have explored the antimicrobial activity of 2-(6-Methoxy-1H-indol-3-yl)acetamide against various pathogens.
Case Study Insights :
- The compound has demonstrated effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) showing promising results .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <1 |
| Escherichia coli | Inactive |
Combination Therapies
The compound has been evaluated for synergistic effects when used in combination with established chemotherapeutics like cisplatin and doxorubicin. These combinations enhance overall cytotoxicity, particularly against resistant cancer cell lines, indicating a potential strategy for overcoming chemotherapy resistance .
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Indole Acetamides
Key Observations :
- Substituent Position : Methoxy at position 6 (target) vs. 5 (compound 26) or 7 () affects electronic properties and steric interactions.
- Functional Groups : Bulky substituents (e.g., 4-chlorobenzoyl in compound 26) may enhance receptor selectivity but reduce solubility .
- Linker Modifications : Ethyl spacers (e.g., ) increase conformational flexibility but may reduce binding affinity compared to direct acetamide attachment .
Physicochemical Properties :
- Electron-donating methoxy groups may stabilize the indole ring via resonance, affecting reactivity and stability.
Table 2: Reported Bioactivities of Selected Compounds
Target Compound Hypotheses :
- The 6-methoxy group may enhance antioxidant activity compared to 5-methoxy analogs due to reduced steric hindrance at the active site.
- Lack of bulky substituents (e.g., chlorobenzoyl) could improve solubility but reduce target specificity.
Ecological and Regulatory Considerations
- Ecotoxicity: Limited data for indole acetamides ().
- Regulatory Status : Compliance with REACH and FDA guidelines is essential. Methoxy and acetamide groups are generally recognized as safe in pharmaceuticals .
Q & A
Q. What are the standard laboratory-scale synthetic routes for 2-(6-Methoxy-1H-indol-3-yl)acetamide?
The compound is typically synthesized via acetylation of 6-methoxyindole. A common method involves reacting 6-methoxyindole with acetic anhydride in the presence of a base like pyridine under reflux conditions. Post-synthesis purification employs recrystallization or column chromatography to ensure high purity . Optimization of reaction parameters (e.g., temperature, catalyst concentration) is critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the indole backbone, methoxy group, and acetamide substituent.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch in acetamide at ~3300 cm, C=O at ~1650 cm) .
- Mass Spectrometry (MS) : Determines molecular weight (204.22 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, often using SHELX programs for refinement .
Q. What purification strategies are recommended post-synthesis?
Recrystallization using solvents like ethanol or methanol is preferred for small-scale purification. For complex mixtures, silica-gel column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) ensures separation of byproducts. Purity is validated via HPLC with UV detection at 280 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). To resolve conflicts:
- Dose-Response Studies : Establish activity across a concentration range.
- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, DPPH/FRAP for antioxidant activity) .
- Meta-Analysis : Compare data across studies, noting variables like solvent choice (DMSO vs. aqueous buffers) affecting solubility and bioavailability.
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes/receptors (e.g., kinases, GPCRs).
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
- MD Simulations : Assess stability of ligand-target complexes over time. These methods guide experimental validation of mechanisms .
Q. What experimental approaches determine the crystal structure of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., ethanol/water). Data collection at 100–293 K resolves atomic positions.
- SHELX Refinement : SHELXL refines structures using least-squares minimization, validated via R-factor analysis (<0.08 for high quality) .
- Powder XRD : Confirms phase purity in bulk samples.
Q. How does structural modification at the 6-methoxy or 3-acetamide position alter bioactivity?
- SAR Studies : Synthesize analogs (e.g., replacing methoxy with hydroxy or halogens) and compare activities.
- Proteomics : Identify target engagement differences via affinity chromatography or pull-down assays.
- Metabolomics : Track downstream pathway alterations (e.g., apoptosis markers in cancer cells) .
Methodological Notes
- Contradictory Data : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside docking).
- Safety : Follow GHS guidelines for handling; use fume hoods during synthesis and PPE for bioassays .
- Ethics : Adhere to institutional protocols for in vitro/in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
